molecular formula C16H23NO2 B5023228 4-butoxy-N-cyclopentylbenzamide

4-butoxy-N-cyclopentylbenzamide

Cat. No.: B5023228
M. Wt: 261.36 g/mol
InChI Key: TWVVZVDCBRCOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-cyclopentylbenzamide is a chemical compound for research and development purposes. As a benzamide derivative, this class of compounds is of significant interest in medicinal chemistry due to its association with a range of biological activities. Benzamide-based structures have been investigated for their potential as enzyme inhibitors, targeting critical proteins such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are relevant in studies for conditions like Alzheimer's disease and glaucoma . The core benzamide pharmacophore is a common feature in compounds designed for pharmaceutical use, including investigations into anticancer and antihypertensive agents . The structural features of this compound—comprising a benzamide core with a butoxy substituent and a cyclopentyl group—suggest it is a candidate for exploration in these and other biochemical contexts. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and inhibitory potency. This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-butoxy-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-3-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVVZVDCBRCOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-cyclopentylbenzamide typically involves the reaction of 4-butoxybenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-butoxybenzoic acid and the amine group of cyclopentylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Products may include butoxy radicals and their derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

4-butoxy-N-cyclopentylbenzamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The substituent at the benzene ring’s para position significantly influences electronic and steric properties:

Compound Name 4-Position Substituent Key Characteristics
4-Butoxy-N-cyclopentylbenzamide Butoxy (-OCH₂CH₂CH₂CH₃) Moderate lipophilicity; electron-donating via oxygen lone pairs
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (-Br) Electron-withdrawing; enhances crystallographic packing density
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-Butyl (-C(CH₃)₃) High steric bulk; reduces molecular flexibility
4-Chloro-N-phenylbenzamide Chloro (-Cl) Electron-withdrawing; increases reactivity in nucleophilic substitutions

Key Findings :

  • Butoxy vs. Halogens (Br, Cl) : The butoxy group increases lipophilicity (logP) compared to bromo or chloro substituents, favoring membrane permeability in biological systems.
  • Butoxy vs.

Amide Nitrogen Substituent Variations

The N-substituent modulates steric and electronic interactions:

Compound Name N-Substituent Impact on Properties
This compound Cyclopentyl Conformational rigidity; improved metabolic stability
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide 3-Acetyl-2-hydroxyphenyl Introduces hydrogen-bonding sites; enhances target affinity
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxybenzothiazol-2-ylidene)benzamide Benzothiazol-2-ylidene Sulfamoyl group increases water solubility; benzothiazole enhances π-π stacking
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects, polarizing the amide bond

Key Findings :

  • Cyclopentyl vs. Aromatic Groups : Cyclopentyl lacks aromaticity, reducing π-π interactions but increasing steric shielding of the amide bond.
  • Functionalized N-Substituents : Groups like sulfamoyl or acetyl-hydroxyphenyl introduce additional pharmacophoric features, enabling interactions with biological targets.

Physicochemical and Structural Properties

Melting Points and Solubility :

  • This compound : Expected to have a lower melting point than halogenated analogs (e.g., 4-bromo derivatives) due to reduced crystallinity from the flexible butoxy chain .
  • 4-tert-Butyl-N-(4-methoxyphenyl)benzamide : Higher melting point due to tert-butyl-induced crystallinity .

Crystallographic Data :

  • The bromo analog (4-bromo-N-(2-nitrophenyl)benzamide) exhibits two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds . The butoxy analog likely adopts less dense packing due to its longer alkyl chain.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-butoxy-N-cyclopentylbenzamide, and how can purity be ensured?

  • Methodology : Use coupling reagents like EDCl/HOBt for amide bond formation between 4-butoxybenzoic acid and cyclopentylamine under inert conditions (N₂/Ar) . Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Data : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Melting point and spectral data (¹H/¹³C NMR, IR) should align with PubChem records for analogous benzamides .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Techniques :

  • X-ray crystallography for solid-state conformation (compare with Acta Cryst. E structures of related N-arylbenzamides) .
  • NMR spectroscopy (DMSO-d₆/CDCl₃) to confirm substituent effects on chemical shifts (e.g., cyclopentyl group’s downfield protons at δ 1.5–2.0 ppm) .
  • DFT calculations (B3LYP/6-31G*) to model electronic distribution and predict reactivity .

Q. What strategies improve solubility for in vitro assays?

  • Approach : Use Hansen solubility parameters (HSPs) to select solvents (e.g., DMSO for stock solutions). For aqueous compatibility, employ β-cyclodextrin encapsulation or PEG-based micelles .
  • Validation : Measure logP via shake-flask method (expected logP ~3.5 due to butoxy/cyclopentyl groups) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its potential in drug design?

  • Experimental Design :

  • Kinetic assays to study enzyme inhibition (e.g., cytochrome P450 isoforms) under physiological pH (7.4) .
  • Molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) using PubChem’s 3D conformer database .
    • Data Interpretation : Cross-validate docking results with SPR (surface plasmon resonance) for binding kinetics .

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive)?

  • Troubleshooting :

  • Strain-specific assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models with standardized MIC protocols .
  • Metabolic stability : Pre-incubate compound with liver microsomes to assess degradation; inactive metabolites may explain discrepancies .
    • Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .

Q. What computational tools predict its environmental or metabolic fate?

  • Models :

  • QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradability (EPI Suite™) .
  • MetaSite for predicting Phase I/II metabolism (e.g., oxidation of butoxy chain) .
    • Validation : Compare predictions with LC-MS/MS data from hepatocyte incubations .

Q. How does the compound’s stability vary under oxidative/reductive conditions?

  • Protocol :

  • Oxidative stress : Treat with H₂O₂ (1–5 mM) in PBS; monitor degradation via UPLC-UV .
  • Reductive environments : Use NaBH₄ or glutathione (GSH) to assess nitro group reduction (if applicable) .
    • Outcome : Structural analogs show stability in acidic conditions but degrade in alkaline media (pH >10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.